molecular formula C13H17NO2 B15413693 2-Phenylethenyl diethylcarbamate CAS No. 221629-54-5

2-Phenylethenyl diethylcarbamate

Cat. No.: B15413693
CAS No.: 221629-54-5
M. Wt: 219.28 g/mol
InChI Key: CAEBOXXSNLHVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylethenyl diethylcarbamate is a synthetic organic compound offered for research and development purposes. This molecule features a diethylcarbamate group, a motif present in various bioactive molecules and synthetic intermediates . The diethylcarbamate functional group is known to serve as a versatile handle in organic synthesis. For instance, in directed ortho-lithiation chemistry, analogous O-aryl N,N-diethylcarbamates act as powerful directing metalation groups (DMGs), enabling the regioselective functionalization of aromatic systems . This makes such compounds valuable tools for the construction of complex heterocyclic structures, including halobenzo[b]furans, under transition metal-free conditions . Furthermore, the carbamate group is a key structural element in some pharmaceuticals and bioactive molecules, such as the acetylcholinesterase inhibitor Rivastigmine, where it is critical for mechanism of action . Researchers may find this compound of interest for exploring novel synthetic pathways, developing new chemical entities, or as a building block in medicinal chemistry programs. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

221629-54-5

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-phenylethenyl N,N-diethylcarbamate

InChI

InChI=1S/C13H17NO2/c1-3-14(4-2)13(15)16-11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3

InChI Key

CAEBOXXSNLHVPU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC=CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • COX-2 Inhibitors: The quinazolinone-sulfonamide derivative () demonstrates moderate COX-2 inhibition, attributed to the sulfonamide group’s electronic effects and the 2-phenylethenyl moiety’s planar geometry, which may facilitate enzyme binding .
  • Antimicrobial Activity: Stilbene derivatives like IPS and ES () exhibit broad-spectrum antibacterial activity, likely due to the phenolic hydroxyl groups interacting with bacterial membranes or enzymes . The diethylcarbamate group in 2-phenylethenyl diethylcarbamate may reduce polarity, altering bioavailability and target engagement compared to these hydroxyl-rich analogues.

Pharmacokinetic and Stability Profiles

  • Quinazolinone-sulfonamides: These compounds exhibit moderate aqueous solubility due to the sulfonamide group, facilitating in vitro assays but requiring formulation optimization for in vivo use .
  • Stilbene Diols (IPS/ES): Their phenolic groups enhance hydrogen-bonding capacity, improving target interaction but increasing metabolic susceptibility to glucuronidation or sulfation .
  • This compound: The diethylcarbamate ester likely enhances metabolic stability compared to free hydroxyl or sulfonamide groups.

Q & A

Q. How can researchers mitigate ecological risks during disposal of this compound waste?

  • Methodological Answer : Hydrolysis under alkaline conditions (pH >10) degrades carbamates into less toxic phenols and CO2_2. Incineration at >1000°C with scrubbers prevents release of volatile byproducts. Biodegradation assays (OECD 301) using activated sludge quantify microbial breakdown efficiency .

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